(4-(3-(Dimethylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride
Description
This compound is a boronic acid derivative featuring a 3-fluorophenyl core substituted with a 3-(dimethylamino)propoxy group and a boronic acid moiety, stabilized as a hydrochloride salt. Its structure combines electron-donating (dimethylamino) and electron-withdrawing (fluorine) groups, which influence its physicochemical and reactivity profiles. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for drug synthesis and as enzyme inhibitors due to their ability to form reversible bonds with diols or active-site residues .
Properties
IUPAC Name |
[4-[3-(dimethylamino)propoxy]-3-fluorophenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BFNO3.ClH/c1-14(2)6-3-7-17-11-5-4-9(12(15)16)8-10(11)13;/h4-5,8,15-16H,3,6-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVRCVGYZGCPOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN(C)C)F)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of (4-(3-(Dimethylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride typically follows these key steps:
- Functionalization of the Fluorophenyl Ring: Introduction of the 3-(dimethylamino)propoxy substituent onto the phenyl ring.
- Installation of the Boronic Acid Group: Conversion of a suitable leaving group (e.g., halogen) on the aromatic ring to the boronic acid functionality.
- Formation of the Hydrochloride Salt: Protonation of the dimethylamino group to form the hydrochloride salt, improving solubility and stability.
Preparation of the Key Intermediate: 4-(3-(Dimethylamino)propoxy)-3-fluorophenyl Halide
The starting material is often a halogenated fluorophenyl derivative (e.g., 4-bromo-3-fluorophenol or 4-chloro-3-fluorophenol). The 3-(dimethylamino)propoxy substituent is introduced via nucleophilic substitution with 3-(dimethylamino)propyl alcohol or its derivatives under basic conditions.
- Base: Potassium carbonate or sodium hydride
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Temperature: 50–100 °C
- Time: Several hours to overnight
This step yields 4-(3-(dimethylamino)propoxy)-3-fluorophenyl bromide or chloride, which serves as the precursor for boronic acid installation.
Installation of the Boronic Acid Group via Lithiation and Boronation
The key transformation to introduce the boronic acid involves:
- Lithium–Halogen Exchange: Treatment of the aryl halide with an organolithium reagent (e.g., n-butyllithium) at low temperature (−78 °C to 0 °C) under inert atmosphere to generate the aryllithium intermediate.
- Reaction with Boron Source: Addition of trimethyl borate (B(OMe)3) to the aryllithium intermediate to form the boronate ester.
- Hydrolysis: Acidic workup (e.g., with dilute HCl) to hydrolyze the boronate ester to the free boronic acid.
Example conditions from literature:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Lithium–halogen exchange | n-BuLi in hexane/THF, 0 °C, nitrogen atmosphere | 45–50 | Dark color change indicates reaction |
| Boronation | Trimethyl borate, room temperature | - | Immediate reaction with aryllithium |
| Hydrolysis | Dilute HCl, room temperature | - | Converts boronate ester to boronic acid |
This method is supported by the synthesis of related 4-amino-3-fluorophenylboronic acid derivatives, yielding around 47% isolated product after purification.
Alternative Palladium-Catalyzed Cross-Coupling Methods
An alternative to lithiation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which couples aryl halides with bis(pinacolato)diboron or boronic acid derivatives.
- Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2
- Base: Potassium carbonate or sodium carbonate
- Solvent: Mixture of water and organic solvent (e.g., toluene, 1,4-dioxane)
- Temperature: Reflux or 80–100 °C
- Time: 8–24 hours
This method is advantageous for its milder conditions and functional group tolerance. For example, 4-fluorophenylboronic acid derivatives have been synthesized with yields up to 90% using palladium catalysis.
Formation of the Hydrochloride Salt
The final step involves protonation of the dimethylamino group to form the hydrochloride salt, enhancing the compound’s solubility and stability.
- Treat the free base with hydrochloric acid in an organic solvent (e.g., ethanol or ethyl acetate).
- Isolate the hydrochloride salt by filtration or crystallization.
Summary Table of Preparation Methods
| Step | Method | Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| 1. Introduction of side chain | Nucleophilic substitution | 3-(Dimethylamino)propyl alcohol, K2CO3, DMF, 80 °C | 70–85 | Efficient installation of side chain |
| 2. Boronic acid installation | Lithium-halogen exchange | n-BuLi, B(OMe)3, −78 °C to RT, acidic hydrolysis | ~47 | Requires low temperature and inert atmosphere |
| 2a. Alternative | Suzuki coupling | Pd catalyst, K2CO3, toluene/water, reflux, 8–24 h | 80–90 | Milder, scalable, functional group tolerant |
| 3. Hydrochloride salt formation | Acidification | HCl in ethanol or ethyl acetate | Quantitative | Improves solubility and stability |
Chemical Reactions Analysis
Types of Reactions
(4-(3-(Dimethylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the boronic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(4-(3-(Dimethylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-(3-(Dimethylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride involves its ability to form reversible covalent bonds with diols and other functional groups. This property makes it useful in enzyme inhibition, where it can interact with active sites of enzymes, and in protein interactions, where it can bind to specific amino acid residues .
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Position: The target compound’s fluorine at the meta position and dimethylamino-propoxy group at the para position create an electron-rich aromatic system. In contrast, analogs like 1072946-44-1 place fluorine at ortho, altering steric and electronic environments near the boronic acid .
- Linker Variations: The propoxy chain in the target compound enhances flexibility and solubility compared to the methyl linker in 1485417-92-2. However, the cyclohexylamino analog (10-F770740) introduces significant hydrophobicity, which may limit aqueous solubility .
Physicochemical Properties
- Solubility: Hydrochloride salts (e.g., target compound, 1072946-44-1) improve aqueous solubility, critical for biological applications. The diethylamino analog (1334226-26-4) lacks a salt form, reducing solubility .
- Lipophilicity : The cyclohexyl group in 10-F770740 increases logP, favoring membrane permeability but complicating formulation .
Reactivity in Cross-Coupling Reactions
- The dimethylamino group in the target compound donates electrons, lowering the boronic acid’s pKa and enhancing its reactivity in Suzuki couplings with electron-deficient partners. Analogs with aminomethyl groups (e.g., 1072946-44-1) show slower reaction rates due to steric effects near the boron .
Biological Activity
(4-(3-(Dimethylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride, with the CAS number 1704080-71-6, is a boronic acid derivative that has gained attention in various fields of research due to its unique chemical properties. This compound is primarily studied for its biological activity, particularly in enzyme inhibition and protein interactions.
- Molecular Formula: C₁₁H₁₈BClFNO₃
- Molecular Weight: 277.528 g/mol
- IUPAC Name: 4-[3-(dimethylamino)propoxy]-3-fluorophenylboronic acid hydrochloride
The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols and other functional groups. This property allows it to interact with enzymes, particularly those that contain serine or threonine residues in their active sites. The compound can inhibit enzyme activity by forming stable complexes, thus influencing various biochemical pathways.
Enzyme Inhibition
Research indicates that this compound can effectively inhibit several enzymes, including:
- Serine Proteases: The compound interacts with the active sites of these enzymes, blocking substrate access.
- Kinases: Its binding can modulate signaling pathways critical for cell growth and differentiation.
Protein Interactions
The boronic acid moiety allows for selective binding to proteins containing hydroxyl groups. This interaction can alter protein stability and function, making it a useful tool in studying protein dynamics.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the inhibitory effects on serine proteases; found significant inhibition at low micromolar concentrations. |
| Study 2 | Explored the compound's role in modulating kinase activity, revealing potential applications in cancer therapy. |
| Study 3 | Examined the binding affinity to various proteins, demonstrating enhanced specificity due to the fluorine atom's presence. |
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-(Dimethylamino)phenylboronic acid | Lacks fluorine | Less reactive, limited applications in enzyme inhibition |
| Phenylboronic acid | Simpler structure | Widely used in organic synthesis, minimal biological activity |
The presence of both the dimethylamino group and the fluorine atom in this compound significantly enhances its reactivity compared to simpler boronic acids.
Q & A
Q. What are the recommended synthetic routes for (4-(3-(dimethylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride, and how can purity be optimized?
Methodological Answer: A two-step synthesis is typical:
Nucleophilic substitution : React 3-fluoro-4-hydroxyphenylboronic acid with 3-(dimethylamino)propyl chloride in the presence of a base (e.g., K₂CO₃) to install the propoxy group.
Hydrochloride salt formation : Treat the intermediate with HCl in a polar solvent (e.g., ethanol) .
Purification : Recrystallization from ethanol/water (1:1 v/v) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) achieves >95% purity. Monitor by HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substituent positions and boronic acid integrity (e.g., δ ~7.5–8.0 ppm for aromatic protons adjacent to boron).
- ¹⁹F NMR : Detects fluorine environment (singlet near -110 ppm for meta-fluorine) .
- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]+ at m/z 286.1 (calculated for C₁₁H₁₇BFNO₃⁺) .
- FT-IR : B-O stretching (~1350 cm⁻¹) and NH⁺/Cl⁻ vibrations (~2500 cm⁻¹) .
Q. How does the dimethylamino propoxy group influence solubility and stability?
Methodological Answer: The dimethylamino group enhances water solubility at acidic pH (forms a protonated ammonium salt). However, the boronic acid moiety is prone to protodeboronation in aqueous media. Stability testing : Store at -20°C under inert atmosphere (argon) with desiccants. Solubility in PBS (pH 7.4): ~2.5 mg/mL; in DMSO: >50 mg/mL .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine vs. chlorine substituents) impact Suzuki-Miyaura coupling efficiency?
Methodological Answer: Comparative studies with the chloro analog (CAS 1704080-14-7) show:
Q. What strategies mitigate protodeboronation during cross-coupling reactions?
Methodological Answer:
- Additives : 2,6-Lutidine (10 eq.) stabilizes boron via coordination.
- Low-temperature reactions : Conduct couplings at 25°C with slow reagent addition.
- Alternative catalysts : Pd(OAc)₂ with SPhos ligand reduces side reactions .
Q. How can polymorphic forms of the hydrochloride salt affect crystallization?
Methodological Answer: Polymorphism screening (via solvent evaporation):
| Solvent | Form | Melting Point (°C) | Hygroscopicity |
|---|---|---|---|
| Ethanol | I | 198–200 | Low |
| Acetonitrile | II | 192–194 | High |
| Form I (thermodynamically stable) is preferred for storage. Characterize by XRPD (peaks at 2θ = 12.5°, 15.3°) and DSC (endotherm at 200°C) . |
Q. What analytical challenges arise in detecting trace impurities?
Methodological Answer: Common impurities include:
Q. How does pH affect the compound’s binding affinity in biochemical assays?
Methodological Answer: The dimethylamino group’s pKa (~8.5) modulates binding to target proteins. Titration studies (ITC or SPR):
| pH | ΔG (kJ/mol) | Kd (μM) |
|---|---|---|
| 6.0 | -25.3 | 1.2 |
| 7.4 | -22.1 | 4.7 |
| At lower pH, protonation enhances electrostatic interactions with anionic binding pockets . |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
